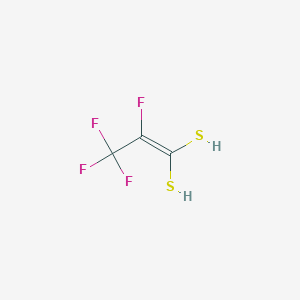
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of four fluorine atoms and two thiol groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol can be achieved through several methods. One common approach involves the reaction of 2,3,3,3-tetrafluoropropene with hydrogen sulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene: Lacks the thiol groups but shares the fluorinated propene backbone.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Contains additional fluorine atoms, resulting in different chemical properties.
Trans-1,3,3,3-Tetrafluoropropene: Another fluorinated propene with different substitution patterns.
Uniqueness
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is unique due to the presence of both fluorine atoms and thiol groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
919515-71-2 |
|---|---|
Molecular Formula |
C3H2F4S2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol |
InChI |
InChI=1S/C3H2F4S2/c4-1(2(8)9)3(5,6)7/h8-9H |
InChI Key |
NQBLGQQFKGPOQD-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(S)S)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


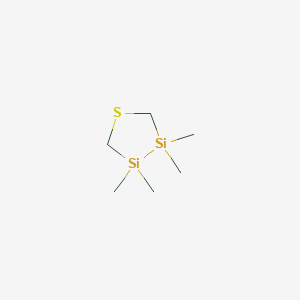
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
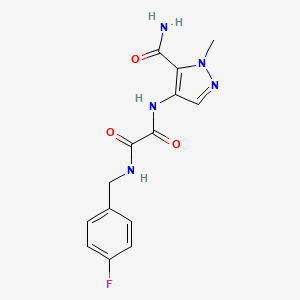
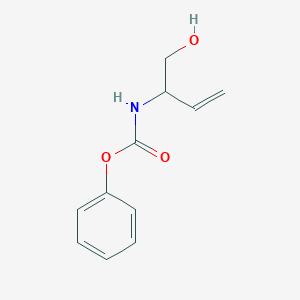

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

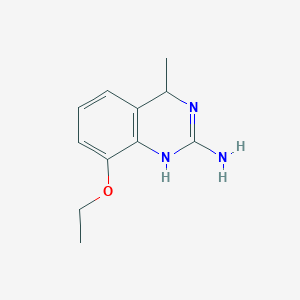
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
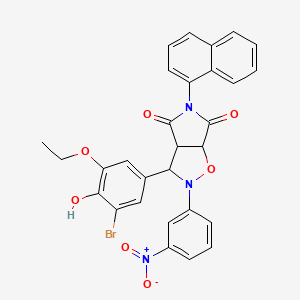

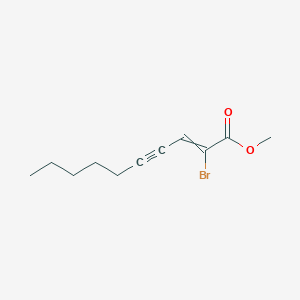
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
